molecular formula C7H8FN3 B3347012 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1260879-85-3

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B3347012
CAS No.: 1260879-85-3
M. Wt: 153.16 g/mol
InChI Key: UYEBRAMKZYCRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, with a fluorine atom attached to the seventh position. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyridine derivative with a pyrazine derivative under specific conditions to form the fused ring structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the preparation of intermediates, followed by cyclization and fluorination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced tetrahydropyrido derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEBRAMKZYCRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857584
Record name 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260879-85-3
Record name 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 3
7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 4
7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 5
7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 6
7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.